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AF488 carboxylic acid

Cat. No.: B12375263
M. Wt: 648.7 g/mol
InChI Key: ASPPQPPGXZVNJT-UHFFFAOYSA-K
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Description

Historical Development and Significance of Alexa Fluor Dyes in Biomedical Research

The journey of AF488 Carboxylic Acid begins with the development of the Alexa Fluor family of dyes by Molecular Probes, now a part of Thermo Fisher Scientific. wikipedia.org The creation of these dyes in the 1990s marked a significant advancement in fluorescence technology, addressing the limitations of earlier fluorescent labels like fluorescein (B123965) and rhodamine, which were prone to issues such as photobleaching and pH sensitivity. thermofisher.com The founders of Molecular Probes, Richard and Rosaria Haugland, were pioneers in developing fluorescent dyes for biological research, with the Alexa Fluor family being one of their most notable contributions. wikipedia.org

The key innovation behind the Alexa Fluor dyes was the process of sulfonation, which involves adding sulfonate groups to the core structures of existing dye families like coumarin, rhodamine, cyanine (B1664457), and xanthene. wikipedia.orgbitesizebio.com This chemical modification rendered the dyes negatively charged, more hydrophilic, and more soluble in aqueous environments. wikipedia.orgbitesizebio.com Specifically, Alexa Fluor 488 was engineered as a sulfonated and chemically modified version of fluorescein to overcome its well-known problems of rapid photobleaching and pH-dependent fluorescence. wikipedia.org The result was a series of dyes with enhanced brightness, greater photostability, and reduced sensitivity to pH changes, making them far more reliable for a wide range of biological applications. thermofisher.combitesizebio.comevidentscientific.com

The Alexa Fluor dyes are numbered approximately according to their excitation maxima in nanometers, covering the visible spectrum and extending into the infrared. wikipedia.org This broad spectral range allows for greater flexibility in experimental design, including multiplexing, where multiple targets can be visualized simultaneously. thermofisher.com Today, the Alexa Fluor family, including Alexa Fluor 488 and its derivatives, are widely recognized for their superior performance and are considered a standard for brightness and sensitivity in fluorescent labeling. thermofisher.com

Role of Carboxylic Acid Functionalization in Advanced Fluorophore Conjugation Strategies

The presence of a carboxylic acid (-COOH) functional group on the AF488 molecule is pivotal to its widespread use in research. This functional group serves as a versatile handle for covalently attaching the fluorescent dye to a wide array of biomolecules, a process known as bioconjugation. lumiprobe.comchempep.com The carboxylic acid itself is generally non-reactive but can be chemically activated to facilitate conjugation to primary amines, which are readily available on proteins and peptides. dianabiotech.com

One common strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. chempep.comacs.org This activation step makes the carboxyl group susceptible to reaction with nucleophiles like the amino groups found in the side chains of lysine (B10760008) residues or at the N-terminus of proteins. chempep.comnih.gov The result is the formation of a stable amide bond, securely linking the fluorophore to the target molecule. wiley-vch.de

Furthermore, the carboxylic acid derivative of AF488 can be used to synthesize more reactive forms of the dye, such as N-hydroxysuccinimide (NHS) esters or tetrafluorophenyl (TFP) esters. lumiprobe.comthermofisher.com These "activated esters" are more stable than the carbodiimide-activated intermediate and react efficiently with amines to form the same stable amide linkage. thermofisher.comlumiprobe.com TFP esters, in particular, are noted for their improved hydrolytic stability compared to NHS esters, making them more reliable for conjugation reactions performed in aqueous solutions at basic pH. thermofisher.com

The ability to functionalize AF488 with a carboxylic acid group has therefore been a key enabler of advanced research techniques. It allows for the specific and stable labeling of proteins, antibodies, and peptides, which is fundamental for a vast range of applications, from tracking cellular processes to identifying disease biomarkers. lumiprobe.compubcompare.ai

Overview of Research Trajectories Involving this compound

The unique properties of this compound and its derivatives have led to their adoption across a diverse range of scientific disciplines. The bright and stable fluorescence of the AF488 core, combined with the versatile conjugation chemistry afforded by the carboxylic acid group, makes it an invaluable tool for visualizing and quantifying biological molecules and processes.

In cell biology , AF488-labeled molecules are extensively used for fluorescence microscopy, including confocal and super-resolution techniques, to visualize cellular structures, track proteins, and study their interactions within living and fixed cells. bitesizebio.comdianabiotech.compubcompare.ai Its high photostability allows for extended imaging periods, which is crucial for time-lapse studies of dynamic cellular events. syronoptics.com

Immunology relies heavily on AF488 conjugates for techniques like flow cytometry and immunohistochemistry. pubcompare.aisyronoptics.com In flow cytometry, antibodies labeled with AF488 are used to identify and quantify specific cell populations based on the presence of cell surface markers. syronoptics.com In immunohistochemistry, these labeled antibodies enable the visualization of specific proteins within tissue sections, providing insights into disease pathology. bitesizebio.com

In neuroscience , AF488 is used to trace neural pathways, localize receptors, and study the intricate workings of the nervous system. pubcompare.ai Its brightness is particularly advantageous for imaging fine neuronal structures.

Molecular biology and biochemistry utilize AF488-labeled probes for a variety of assays. syronoptics.com For instance, in fluorescence in situ hybridization (FISH), AF488-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells. syronoptics.com It is also employed in Western blotting for the fluorescent detection of proteins. syronoptics.com

Recent research has also explored novel applications, such as the use of AF488 as a sensor for free iron and its encapsulation in nanoparticles for targeted imaging. nih.gov The development of functionalized polymer dots incorporating molecules with carboxylic acid groups for specific cellular labeling further illustrates the expanding research trajectories for this versatile fluorophore. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H11K3N2O11S2 B12375263 AF488 carboxylic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H11K3N2O11S2

Molecular Weight

648.7 g/mol

IUPAC Name

tripotassium;4-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H14N2O11S2.3K/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30;;;/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

ASPPQPPGXZVNJT-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Synthesis, Derivatization, and Reactive Chemistry of Af488 Carboxylic Acid

Synthetic Pathways to AF488 Carboxylic Acid Core Structure

This compound is the non-reactive, free-carboxyl version of the bright, green-fluorescent AF488 dye. lumiprobe.comdianabiotech.com Structurally, the AF488 fluorophore is a sulfonated rhodamine derivative, a class of dyes known for high quantum yields and photostability. thermofisher.commedchemexpress.com Its structure is identical to that of Alexa Fluor® 488. dianabiotech.com The hydrophilic nature imparted by sulfonation makes it particularly suitable for labeling sensitive proteins. dianabiotech.com

While the precise, multi-step industrial synthesis pathways for the core heterocyclic structure of AF488 are typically proprietary to manufacturers, the final product is a molecule that serves as a crucial starting point for further chemical modification. This unactivated carboxylic acid form is often used as a reference standard in fluorescence experiments or as the precursor for creating reactive derivatives for bioconjugation. lumiprobe.comdianabiotech.com

Functionalization Strategies for Carboxylic Acid Activation in Bioconjugation

The carboxylic acid group of AF488 is itself unreactive towards biomolecules under physiological conditions. dianabiotech.com To achieve covalent labeling of targets like proteins, peptides, or nucleic acids, the carboxyl group must first be "activated." This process converts it into a more reactive intermediate that can readily form a stable bond with a functional group on the target molecule, most commonly a primary amine. Several established chemical strategies are employed for this purpose.

N-Hydroxysuccinimide (NHS) Ester Formation and Reactivity

One of the most common strategies for activating carboxylic acids is their conversion into N-Hydroxysuccinimide (NHS) esters. thieme-connect.deamerigoscientific.com This method involves reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). amerigoscientific.comrsc.org The carbodiimide first activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then immediately attacked by N-hydroxysuccinimide to yield the more stable NHS ester. rsc.org

This AF488 NHS ester is an amine-reactive derivative. researchgate.net It readily reacts with primary amines (-NH₂) found on biomolecules, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, at a pH of 7-9. unimelb.edu.aunih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group to form a stable and permanent amide bond. researchgate.net

For enhanced stability, particularly against hydrolysis in aqueous solutions, alternatives to standard NHS esters have been developed. Tetrafluorophenyl (TFP) esters and sulfodichlorophenol (SDP) esters of AF488 are more resistant to spontaneous hydrolysis during conjugation reactions, offering a longer active lifetime at the basic pH levels required for labeling. lumiprobe.comthermofisher.cn

Carbodiimide-Mediated Amidation Reactions with this compound

This compound can be directly coupled to molecules containing primary amines, hydrazines, or hydroxylamines using a carbodiimide-mediated reaction. lumiprobe.comlumiprobe.com This approach is often referred to as a "one-pot" or direct amidation method. Water-soluble carbodiimides like EDAC are essential for these reactions in aqueous buffers. fishersci.co.ukthermofisher.com

The mechanism begins with the carbodiimide (e.g., EDAC) reacting with the carboxyl group of the AF488 dye to form the O-acylisourea intermediate. rsc.org In this direct coupling strategy, a primary amine on the target biomolecule attacks this unstable intermediate directly to form the desired amide bond. researchgate.net However, this intermediate is also susceptible to hydrolysis, which regenerates the original carboxylic acid and can lead to lower reaction efficiency. rsc.org

To improve the yield and control of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is frequently added. rsc.org As described previously, this addition converts the transient O-acylisourea into a more stable, amine-reactive NHS ester intermediate, which then proceeds to react with the target amine. rsc.orgthermofisher.com This two-step, one-pot approach is a highly effective and widely used method for bioconjugation. acs.org It is also employed for in-situ modification of peptides during solid-phase peptide synthesis, often using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). lumiprobe.comdianabiotech.com

Emerging Click Chemistry Approaches for this compound Coupling

"Click chemistry" refers to a class of bioorthogonal reactions that are highly specific, efficient, and occur under mild, aqueous conditions. thermofisher.com While this compound cannot directly participate in click reactions, it can be easily converted into a click-reactive probe. This typically involves a two-step process.

First, the carboxylic acid is functionalized with a linker molecule that contains a click-reactive handle, such as an azide (B81097) or an alkyne. For example, AF488 NHS ester can be reacted with an amine-containing linker like 3-azido-1-propanamine (B124161) to create an AF488-azide probe. researchgate.net This derivative can then be "clicked" onto a biomolecule that has been metabolically or chemically modified to contain a complementary alkyne group, a reaction catalyzed by copper(I). thermofisher.comresearchgate.net

A prominent copper-free click reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.com For this, an AF488 derivative containing a tetrazine moiety is used. This AF488-tetrazine can react rapidly and specifically with a biomolecule modified with a strained alkene, such as a trans-cycloalkene (TCO). lumiprobe.comnih.gov The initial step would involve coupling this compound to a tetrazine- or TCO-containing linker using standard amidation chemistry.

Spectroscopic Verification Methodologies for this compound Derivatives

The purity and successful conjugation of this compound and its derivatives are verified using standard spectroscopic and analytical techniques. The key optical properties are its absorption and fluorescence emission spectra. High-Performance Liquid Chromatography (HPLC) is also routinely used to assess the purity of the dye-azide conjugates and other derivatives. dianabiotech.comresearchgate.net

PropertyWavelength/ValueMethod of Verification
Excitation Maximum (λex) ~490–495 nmUV-Vis Spectrophotometry
Emission Maximum (λem) ~517–520 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) ~71,000 cm⁻¹M⁻¹UV-Vis Spectrophotometry
Purity >98% (typical)High-Performance Liquid Chromatography (HPLC)
Fluorescence Quantum Yield HighFluorescence Spectroscopy

Table 1: Spectroscopic and analytical properties of this compound and its derivatives. Data compiled from multiple sources. dianabiotech.comthermofisher.comlumiprobe.commedchemexpress.comaatbio.com

Stability and Storage Considerations for Research Reagents

Proper storage is critical to maintain the chemical integrity and fluorescent properties of this compound and its reactive derivatives. The compound is known for its high photostability and stability across a broad pH range (typically pH 4 to 10). lumiprobe.comdianabiotech.com

ConditionGuideline
Long-Term Storage Store at -20°C in the dark.
Storage Duration Stable for 12 to 24 months under recommended conditions.
Transportation Can be shipped at room temperature for up to 3 weeks.
Handling Avoid prolonged exposure to light. For derivatives, desiccate as needed.

Table 2: Recommended stability and storage conditions for this compound reagents. Data compiled from multiple sources. lumiprobe.comdianabiotech.comlumiprobe.comthermofisher.com

Bioconjugation Methodologies and Strategies Utilizing Af488 Carboxylic Acid

Covalent Labeling of Proteins and Peptides with AF488 Carboxylic Acid

The covalent attachment of AF488 to proteins and peptides is a fundamental technique in life sciences research. The primary methods involve targeting naturally occurring or engineered functional groups on the polypeptide chain.

A prevalent strategy for labeling proteins with AF488 involves the use of N-hydroxysuccinimidyl (NHS) esters. lumiprobe.comfluidic.com The carboxylic acid of AF488 is chemically activated to form an AF488 NHS ester. This amine-reactive derivative readily couples with the primary amines on proteins, predominantly the ε-amino group of lysine (B10760008) residues, which are commonly found on the protein surface. fluidic.comlabx.com The reaction, which forms a stable amide bond, is highly pH-dependent, with an optimal pH range of 8.3-8.5. fluidic.comlumiprobe.com At this pH, the lysine's amino group is sufficiently deprotonated and nucleophilic to react with the NHS ester. lumiprobe.com Tetrafluorophenyl (TFP) esters are another amine-reactive alternative, offering greater stability in aqueous solutions compared to NHS esters, which can be prone to hydrolysis. thermofisher.comfishersci.de

The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein, can be controlled by adjusting the molar ratio of the AF488 NHS ester to the protein. aatbio.com Achieving an optimal DOL is crucial, as over-labeling can potentially compromise the protein's function. aatbio.com

Table 1: Key Features of AF488 NHS Ester for Protein Labeling

FeatureDescriptionReference
Reactive Group N-hydroxysuccinimidyl (NHS) ester labx.comaatbio.com
Target Residue Primary amines (primarily lysine) fluidic.comlabx.com
Bond Formed Stable amide bond ucsd.edu
Optimal pH 8.3 - 8.5 fluidic.comlumiprobe.com
Key Advantage Straightforward and widely used method for labeling surface-exposed lysines. fluidic.com

While lysine residues are abundant, specific labeling of the protein's N-terminus is often desirable. The α-amino group at the N-terminus generally has a lower pKa than the ε-amino group of lysine. By carefully controlling the reaction pH to a near-neutral or slightly acidic level, preferential labeling of the N-terminus over lysine residues can be achieved. labx.com This strategy is particularly useful when a single, site-specific label is required. researchgate.netnih.gov For peptides synthesized on a solid support, the N-terminus can be conveniently labeled as the final step of the synthesis. nih.gov

For precise control over the labeling site, cysteine-mediated conjugation is a powerful approach. nih.gov Cysteine is a relatively rare amino acid, and a single cysteine residue can be introduced at a specific location in a protein's sequence through site-directed mutagenesis without significantly altering the protein's function. nih.gov The thiol (sulfhydryl) group of cysteine is highly reactive towards maleimide-functionalized dyes. nih.govnih.gov In this method, AF488 is modified with a maleimide (B117702) group, which then forms a stable thioether bond with the cysteine's thiol group. nih.gov

To ensure the cysteine's thiol group is available for conjugation, it must be in a reduced state. nih.gov Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used to prevent the formation of disulfide bonds, but these must be removed prior to the conjugation reaction to avoid reacting with the maleimide-dye. nih.gov This method allows for the creation of homogeneously labeled proteins with a defined dye-to-protein ratio, which is critical for quantitative applications. mdpi.com

Table 2: Comparison of Protein Labeling Strategies with AF488

StrategyTarget ResidueAF488 Reactive GroupKey Features
Lysine-Targeted Amidation LysineNHS or TFP esterTargets abundant surface residues; DOL can be controlled by molar ratio.
N-Terminal Amine Labeling N-terminal α-amineNHS or TFP esterAchieved by controlling reaction pH to be more acidic than for lysine labeling.
Site-Specific Cysteine Conjugation CysteineMaleimideAllows for precise, site-specific labeling of engineered or native cysteines.

Conjugation to Nucleic Acids (DNA and RNA) for Molecular Probes

AF488 is also widely used to generate fluorescently labeled DNA and RNA probes for applications such as fluorescence in situ hybridization (FISH), microarrays, and qPCR. nih.govbiosyn.com

A common method for labeling synthetic oligonucleotides involves the incorporation of a primary amine group during synthesis. ucsd.edubiosyn.com This amine-modified oligonucleotide can then be covalently labeled with an amine-reactive AF488 derivative, such as AF488 NHS ester. labx.combiosyn.com The reaction chemistry is similar to that of protein labeling, forming a stable amide bond. ucsd.edu This approach allows for the attachment of the fluorophore at specific positions within the oligonucleotide, such as the 5' or 3' end, or even at internal locations. biosyn.com Purification, often by HPLC, is necessary to remove unlabeled oligonucleotides and excess dye. biosyn.com

An alternative strategy for labeling nucleic acids involves the enzymatic incorporation of nucleotides that have been directly conjugated to AF488. For instance, AF488 can be attached to a deoxynucleotide triphosphate (dNTP), such as dUTP. DNA polymerases can then incorporate this fluorescently labeled nucleotide into a growing DNA strand during reactions like PCR or nick translation. tandfonline.comnanocs.net

Another two-step enzymatic method first incorporates an amine-modified nucleotide, like 5-(3-aminoallyl)-dUTP (aa-dUTP), into the DNA. tandfonline.com The resulting amine-containing DNA is then purified and subsequently labeled with an amine-reactive AF488 dye. tandfonline.com This two-step approach can often lead to higher labeling densities and brighter hybridization signals compared to the direct incorporation of dye-labeled nucleotides. tandfonline.com

Lipids and Membrane Probes Functionalization

The functionalization of lipids and the creation of fluorescent membrane probes are essential for studying the dynamic nature of cell membranes and associated signaling events. nih.gov While this compound itself is not directly reactive with lipids, it is a key component in the synthesis of lipid-reactive fluorescent probes. The general strategy involves the chemical modification of a lipid molecule to introduce a reactive functional group, typically a primary amine, which can then be coupled to an activated form of this compound.

A common methodology for creating such fluorescent lipid probes involves the use of aminophospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The primary amine of the phosphoethanolamine headgroup provides a convenient site for conjugation. The process typically follows these steps:

Activation of this compound: The carboxylic acid group of AF488 is activated to make it susceptible to nucleophilic attack by the amine group on the lipid. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester. lumiprobe.comthermofisher.comthermofisher.com This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of NHS or TFP. thermofisher.com

Conjugation to the Amino-Lipid: The activated AF488 ester is then reacted with the amino-lipid (e.g., DOPE or DPPE) in an appropriate organic solvent. The primary amine of the lipid attacks the ester, forming a stable amide bond and releasing the NHS or TFP leaving group. nih.gov

The resulting fluorescently labeled lipid can be incorporated into liposomes or used to study lipid trafficking and membrane dynamics in living cells. nih.gov These probes have been instrumental in monitoring pH changes in the endocytic pathway and studying the activity of lipases. nih.gov It is important to note that while water-soluble, some fluorescent dyes can interact with lipid bilayers, which could potentially alter the behavior of the labeled target or lead to false signals. nih.gov Therefore, proper purification of the fluorescent lipid conjugate is crucial to remove any unconjugated dye. nih.gov

A recent approach, termed lipid-directed covalent labeling, utilizes probes where a low-affinity membrane anchor is combined with a reactive group. biorxiv.orgresearchgate.net This design increases the local concentration of the probe at the membrane surface, facilitating the covalent labeling of nearby membrane proteins. biorxiv.orgresearchgate.net While this specific work used cyanine (B1664457) dyes, the principle could be extended to this compound derivatives for similar applications.

Polysaccharide and Glycoconjugate Labeling Methodologies

Labeling polysaccharides and glycoconjugates with fluorescent dyes like AF488 is crucial for understanding their roles in cell recognition, host-pathogen interactions, and as components of the extracellular matrix. researchgate.netmdpi.com Direct conjugation of this compound to polysaccharides is challenging due to the general lack of reactive functional groups on many polysaccharides, which are primarily composed of hydroxyl groups. Therefore, labeling strategies often involve either introducing a reactive functional group onto the polysaccharide or using a highly reactive derivative of the dye.

One common method for labeling polysaccharides that possess carboxylic acid groups, such as hyaluronic acid, involves a carbodiimide-mediated coupling. mdpi.com In this approach, a water-soluble carbodiimide (B86325) (like EDAC) is used to activate the carboxyl groups on the polysaccharide. These activated groups can then react with an amino-derivative of the AF488 dye to form a stable amide bond. mdpi.com

For polysaccharides lacking suitable functional groups, a two-step approach is often necessary:

Introduction of Reactive Groups: The polysaccharide is first chemically modified to introduce amine or aldehyde functionalities. For instance, mild oxidation of sugar residues with sodium periodate (B1199274) can create aldehyde groups. thermofisher.com

Conjugation: An amine-reactive version of AF488 (such as AF488 NHS ester, derived from this compound) can then be conjugated to the newly introduced amine groups. Alternatively, a hydrazide derivative of AF488 can be reacted with the aldehyde groups to form a hydrazone linkage. thermofisher.com

A more advanced strategy involves the use of bacterial sialyltransferases to incorporate sialic acid analogs containing a reporter group into the lipooligosaccharides of Gram-negative bacteria. researchgate.net In a reported synthesis, an alkyne-functionalized AF488 derivative was coupled to an azide-modified CMP-sialic acid via a copper-catalyzed click reaction, demonstrating a chemoenzymatic approach to labeling complex glycoconjugates. researchgate.net

The choice of labeling strategy depends on the specific polysaccharide and the desired degree of labeling. It is important to control the extent of modification to avoid altering the biological activity of the polysaccharide.

Biopolymer Conjugation in Hydrogels and Scaffold Materials

Hydrogels and scaffolds are three-dimensional polymeric networks that mimic the extracellular matrix and are widely used in tissue engineering and 3D cell culture. nih.govnih.govnih.gov The incorporation of fluorescent probes like AF488 into these materials allows for the visualization of the scaffold structure, the tracking of its degradation, and the monitoring of cell-scaffold interactions.

This compound can be incorporated into these biomaterials through several strategies. A common approach is to conjugate AF488 to one of the components of the hydrogel or scaffold prior to polymerization or crosslinking. nih.govnih.gov For example, in the synthesis of hyaluronic acid (HA)-based hydrogels, this compound can be activated and coupled to an amine-functionalized molecule that can then be incorporated into the polymer backbone. nih.gov

In a study developing a modular hydrogel platform for studying esophageal adenocarcinoma, a norbornene-modified hyaluronic acid (NorHA) was used. nih.gov While the study focused on the mechanical properties, fluorescent labeling of such hydrogels is a common practice to visualize the matrix. This could be achieved by reacting an amine- or thiol-functionalized AF488 derivative with the hydrogel precursors.

Another approach involves the use of gelatin methacryloyl (GelMA) hydrogels, which are valued for their biocompatibility. nih.gov To create fluorescently labeled GelMA, AF488 NHS ester (derived from this compound) can be reacted with the amine groups present on the gelatin backbone. This allows for the creation of fluorescent hydrogels that can be used to study cell adhesion and proliferation. nih.gov

The ability to fluorescently label these scaffolds is critical for assessing their in vivo performance and understanding the biological response they elicit. nih.gov For instance, fluorescently labeling a scaffold allows for the tracking of its integration with host tissue and its eventual degradation and clearance.

Considerations for Maintaining Bioconjugate Functionality

The goal of bioconjugation is to attach a reporter molecule like AF488 without compromising the biological activity of the target molecule. Several factors must be considered to maintain the functionality of AF488-labeled bioconjugates.

Degree of Labeling (DOL): The ratio of dye molecules to the biomolecule can significantly impact its function. While a higher DOL might seem desirable for a stronger fluorescent signal, it can also lead to decreased biological activity due to steric hindrance or alteration of the biomolecule's charge and conformation. nih.govnih.gov For example, in the case of antibody-dye conjugates, a high DOL can interfere with antigen binding. nih.gov It is often necessary to optimize the labeling reaction to achieve a DOL that provides sufficient fluorescence without inactivating the biomolecule. nih.gov

Site of Conjugation: The location of the dye on the biomolecule is critical. For proteins, conjugation to lysine residues is common, but if these residues are in an active site or binding interface, their modification can lead to a loss of function. thermofisher.comnih.gov Strategies for site-specific labeling are often employed to ensure that the dye is attached to a region of the molecule that does not interfere with its activity.

Environmental Factors: The local environment of the conjugated dye can affect its fluorescence properties. For instance, the fluorescence of AF488 can be quenched by certain amino acid residues, such as tryptophan, when in close proximity. nih.gov Changes in the protein's conformation during biological processes like folding can alter the distance between the dye and these quenching residues, leading to changes in fluorescence intensity that are independent of the process being studied. nih.gov Furthermore, the fluorescence of some dyes is pH-sensitive, although AF488 is notably stable over a wide pH range (pH 4-10). lumiprobe.comthermofisher.comuci.edu

Stability of the Conjugate: The stability of the covalent bond linking the dye to the biomolecule is crucial, especially for long-term studies or in vivo applications. While the amide bonds formed from the reaction of NHS esters with amines are generally stable, some studies have reported the dissociation of non-covalently attached fluorophores over time, leading to the presence of free dye in the sample. researchgate.net This can result in background fluorescence and misinterpretation of data. Additionally, the stability of the labeled biomolecule itself can be affected by the conjugation. For example, monoclonal antibodies labeled with Alexa Fluor 488 have been shown to be less stable in human serum compared to in PBS, with increased fragmentation and aggregation observed over time. nih.gov

Photostability and Temperature Stability: AF488 is known for its high photostability compared to other green fluorophores like fluorescein (B123965). uci.edu However, intense or prolonged illumination can still lead to photobleaching. The temperature stability of the fluorophore is also a consideration, especially for experiments involving heating steps. Studies have shown that AF488 retains its fluorescence well at physiological temperatures (37°C) but can lose a significant portion of its signal at higher temperatures (60-95°C). researchgate.netresearchgate.net

By carefully considering these factors, researchers can design and execute bioconjugation strategies with this compound that yield functional, reliable, and brightly fluorescent probes for a wide range of biological investigations.

Advanced Imaging and Detection Applications of Af488 Carboxylic Acid Conjugates

Fluorescence Microscopy Techniques

The superior spectral characteristics of AF488, including high quantum yield and resistance to photobleaching, make it an exemplary fluorophore for various fluorescence microscopy applications. dianabiotech.comlumiprobe.com Its fluorescence is notably stable across a broad pH range (pH 4-10), a critical feature for reliable imaging within the diverse chemical environments of cellular organelles. lumiprobe.comnih.gov

AF488 conjugates are extensively used in Confocal Laser Scanning Microscopy (CLSM) to achieve high-resolution, optically sectioned images of cells and tissues. dianabiotech.com The dye's absorption peak at approximately 494 nm is efficiently excited by common laser lines, and its emission peak around 517 nm provides a strong, clear signal. dianabiotech.com In cellular imaging, AF488-labeled probes have been instrumental in visualizing specific proteins, such as Acetyl Coenzyme A Carboxylase, often in dual-labeling experiments with other dyes to study co-localization. abcam.com Researchers have also employed AF488 conjugates, like AF488-labeled wheat germ agglutinin (WGA-AF488), to stain cell membranes, enabling the tracking of processes such as the intracellular delivery of nanoparticles. rsc.org Furthermore, its high sensitivity has been leveraged in multicolor immunofluorescent imaging to identify and distinguish specific cellular phenotypes within heterogeneous populations. nih.gov

The quest to overcome the diffraction limit of light has led to the development of super-resolution microscopy (SRM) techniques, where the choice of fluorophore is critical. AF488 has proven to be a valuable tool in this arena. dianabiotech.com

STED (Stimulated Emission Depletion) Microscopy: This technique requires dyes with high photostability to endure the intense depletion laser used to narrow the fluorescence emission spot. northwestern.eduthermofisher.com AF488's inherent brightness and photostability make it well-suited for STED, enabling imaging with lateral resolutions down to approximately 50 nm. jacksonimmuno.comnih.gov It has been successfully used with conjugated secondary antibodies to visualize subcellular structures like immunolocalized caveolin-1. northwestern.edu

STORM (Stochastic Optical Reconstruction Microscopy): In STORM, photoswitchable dyes are used to temporally separate the fluorescence of individual molecules, allowing for their precise localization. jacksonimmuno.com While STORM is often associated with specific photoswitchable dyes, AF488 has been effectively used as an "activator" fluorophore. thermofisher.com In this two-dye approach, the AF488 dye helps to switch a nearby "reporter" dye (like Alexa Fluor 647) to a fluorescent state, enabling the sequential imaging required to reconstruct an image with a resolution that can approach 20 nm. nih.govthermofisher.com

Imaging dynamic processes in living cells requires probes that are not only bright and stable but also minimally perturbing to cellular functions. AF488 conjugates have been widely adopted for live-cell imaging and to perform kinetic studies. nih.gov A key advantage is the pH insensitivity of AF488's fluorescence, which ensures that signal intensity reflects concentration rather than changes in the local environment of cellular compartments like endosomes. lumiprobe.comnih.gov

Research has utilized AF488-labeled ligands to track the real-time internalization and trafficking of G protein-coupled receptors, such as the adenosine (B11128) A(2A) receptor, revealing its co-localization with clathrin during endocytosis. researchgate.net In the realm of single-molecule tracking (SMT), AF488-labeled proteins, delivered into live cells via techniques like nanopore-electroporation, have allowed for the detailed observation of signaling cascades, such as the recruitment of the protein Grb2 following EGF receptor activation. pnas.org While invaluable, it is important to note that the concentration of the dye can be a critical factor; one study showed that high intracellular concentrations (100 µM) of Alexa Fluor 488 could alter synaptic transmission, highlighting the need for careful optimization in neurobiological studies. nih.gov

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Applications

AF488 is a premier dye for flow cytometry and FACS due to its exceptional brightness, which allows for clear distinction between positive and negative cell populations. dianabiotech.com Its spectral properties are nearly identical to the traditional fluorescein (B123965) isothiocyanate (FITC), allowing it to be used as a direct, high-performance replacement in existing protocols and instrument settings without modification. bdbiosciences.comuci.edu

AF488 is commonly conjugated to antibodies to facilitate the identification and sorting of cells based on surface or intracellular protein expression. For instance, AF488-labeled anti-CD8 antibodies are routinely used to quantify and analyze cytotoxic T-cell populations in human blood samples. bdbiosciences.com The applications extend to intracellular targets, where AF488-conjugated antibodies can detect transcription factors like LEF1 within fixed and permeabilized cells. cellsignal.com Moreover, AF488-labeled oligonucleotides serve as reliable tools to quantify the efficiency of gene delivery methods by measuring the percentage of fluorescently-labeled cells. researchgate.net

Immunofluorescence and Immuno-labeling Strategies

Immunofluorescence (IF) is a cornerstone technique for visualizing the distribution of specific biomolecules within cells. The strategy typically involves conjugating a fluorophore to an antibody that recognizes a target antigen. AF488 carboxylic acid is a key starting material for creating these conjugates. dianabiotech.comlumiprobe.com Through carbodiimide (B86325) chemistry, the carboxylic acid is activated to an ester that reacts with primary amines on antibodies, forming a stable amide bond. thermofisher.comlumiprobe.com

This labeling strategy produces bright and highly photostable antibody conjugates that are ideal for IF microscopy. thermofisher.com Both primary and secondary antibodies can be labeled. For example, researchers have directly conjugated AF488 to an anti-human CD309 antibody for multicolor cell phenotyping and to an anti-Acetyl Coenzyme A Carboxylase antibody to visualize the enzyme's location in the cytoplasm. abcam.comnih.gov For optimal performance, the degree of labeling is controlled; a ratio of 4 to 9 dye molecules per antibody is often recommended to maximize fluorescence without impairing the antibody's binding affinity. thermofisher.com

In Vitro Diagnostic Assay Development and Sensor Applications

The robust and reliable fluorescence of AF488 makes it a valuable component in the development of in vitro diagnostic (IVD) assays and biosensors. nih.gov These assays often rely on fluorescence immunoassays to detect specific analytes with high sensitivity. nih.gov AF488 can be conjugated to either antibodies or antigens to serve as the detection moiety in various assay formats, such as ELISAs or lateral flow assays. nih.govthermofisher.com

A core technology in many modern IVD platforms is the use of magnetic microspheres for the efficient separation and concentration of target molecules from complex samples like blood or serum. nih.gov These microspheres can be functionalized with capture proteins and then detected using AF488-labeled antibodies. The development of silicone-based magnetic microspheres with low intrinsic autofluorescence further enhances the sensitivity of these assays by lowering the background noise, thereby improving the signal-to-noise ratio for dyes like AF488. nih.gov

Compound and Reagent Table

High-Throughput Screening (HTS) Platforms and Methodologies

Conjugates of this compound are integral to various high-throughput screening (HTS) platforms due to the dye's bright, stable fluorescence and high quantum yield. lumiprobe.com These properties enable the development of sensitive and robust assays suitable for miniaturization and automation, typically in 96- or 384-well plate formats. nih.govplos.org The application of AF488 conjugates in HTS spans across several methodologies, including Förster Resonance Energy Transfer (FRET), fluorescence polarization (FP), and direct fluorescence intensity-based assays.

One major application is in screening for inhibitors of protein-protein interactions. plos.orgnih.gov For instance, a FRET-based HTS assay was developed to identify inhibitors of the interaction between the anthrax protective antigen (PA) and the capillary morphogenesis gene 2 (CMG2) protein. plos.orgnih.gov In this assay, PA was labeled with AF488 (the FRET donor), and CMG2 was labeled with AF546 (the FRET acceptor). The binding of these two proteins brings the fluorophores into proximity, resulting in energy transfer and a measurable change in the fluorescence emission ratio. plos.orgnih.gov A reduction in this FRET signal indicates that a test compound has inhibited the interaction. plos.orgnih.gov This methodology allows for the rapid screening of large compound libraries. plos.org

Another common HTS application is in cell-based assays for antibody discovery and characterization. moleculardevices.com Homogeneous cell surface binding assays can quantify the binding of antibodies to target-expressing cells. moleculardevices.com In a typical setup, a primary antibody from a screening library is added to cells expressing the target antigen, followed by a secondary anti-human IgG antibody conjugated to AF488. The total fluorescence intensity, which correlates with the amount of bound primary antibody, is measured using high-content imaging systems. moleculardevices.com Such assays have been successfully used to screen for target-specific human antibodies in a high-throughput manner. moleculardevices.com

Furthermore, AF488-labeled ligands have been developed for fluorescence polarization-based HTS assays to screen for modulators of G protein-coupled receptors (GPCRs). nih.govresearchgate.net An AF488-labeled antagonist for the A2A adenosine receptor was used as a fluorescent tracer. nih.gov In this competitive binding assay, the tracer binds to the receptor, resulting in a high FP signal. When an unlabeled compound from a screening library displaces the tracer, the FP signal decreases. The assay's precision and speed make it suitable for HTS campaigns to discover new drug candidates targeting GPCRs. nih.gov

The table below summarizes various HTS applications utilizing AF488 conjugates.

Table 1: Applications of AF488 Conjugates in High-Throughput Screening (HTS)

Labeled Molecule Target/Process Assay Principle HTS Application Reference(s)
Wheat Germ Agglutinin (WGA) Fungal Chitin Direct Fluorescence Screening for bacterial antagonists against fungal pathogens. nih.gov
Protective Antigen (PA) CMG2 Protein FRET Identifying inhibitors of PA-CMG2 binding. plos.orgnih.gov
Secondary Antibody (Anti-IgG) Primary Antibody on Cell Surface Direct Fluorescence Screening for target-specific human antibodies. moleculardevices.com
A2A Adenosine Receptor Antagonist A2A Adenosine Receptor Fluorescence Polarization Screening for novel GPCR agonists and antagonists. nih.gov
Secondary Antibody (Anti-γ-H2AX) γ-H2AX (DNA double-strand breaks) Direct Fluorescence Quantifying DNA damage for drug screening. snmjournals.org

Single-Molecule Fluorescence Spectroscopy and Tracking

The exceptional brightness and photostability of AF488 make it a preferred fluorophore for single-molecule detection and tracking, enabling researchers to observe molecular dynamics with high spatial and temporal resolution. oup.commdpi.com this compound can be conjugated to a wide range of biomolecules, including proteins and antibodies, to study their behavior individually, avoiding the averaging effects inherent in ensemble measurements. nih.govnih.gov

Single-particle tracking (SPT) using AF488-labeled molecules allows for the direct observation of their movement and interactions in complex environments, including within living cells. oup.compnas.org For example, AF488-phalloidin has been used to label F-actin at sparse densities, allowing researchers to track the position and orientation of individual particles. pnas.org This approach revealed nanoscale displacements attributed to the flexing of actin filaments and provided insights into the dynamic rearrangement of the cytoskeleton. pnas.org Similarly, a nanopore-electroporation technique has been used to deliver AF488-labeled Grb2 proteins into living HeLa cells for single-molecule tracking, enabling the study of protein recruitment dynamics in response to EGF stimulation. pnas.org

Another powerful application is the use of photobleaching steps to count the number of fluorophores, and by extension, the number of labeled proteins within a complex or organelle. nih.govresearchgate.netresearchgate.net The fluorescence intensity of a spot containing multiple AF488 molecules decreases in discrete, stepwise events as individual fluorophores photobleach. researchgate.netresearchgate.net The intensity of a single step corresponds to the brightness of a single AF488 molecule. nih.govresearchgate.net By counting these steps or analyzing the distribution of initial intensities, the stoichiometry of protein complexes can be determined. nih.govresearchgate.net This method has been used to quantify the number of AF488-labeled antibodies on an IgG antibody and the number of fluorescent proteins in synaptic vesicles. nih.gov

The use of AF488 is also prominent in single-molecule Förster Resonance Energy Transfer (smFRET) experiments, often paired with a red-shifted acceptor dye like Alexa Fluor 647. mdpi.com These experiments provide distance information at the single-molecule level, which is critical for studying conformational changes and the dynamics of biomolecular interactions. mdpi.com

The table below details specific research findings using AF488 conjugates in single-molecule studies.

Table 2: Research Findings from Single-Molecule Studies Using AF488 Conjugates

Labeled Biomolecule Imaging Technique Key Finding(s) Biological System Reference(s)
Goat Anti-Mouse IgG Antibody Fluorescence Microscopy Determined an average of 4.6 AF488 fluorophores per antibody via photobleaching analysis. In vitro nih.gov
Phalloidin Fluorescence Microscopy Tracked position and orientation of single molecules on actin filaments, observing flexing dynamics. In vitro / Human Keratinocytes pnas.org
Grb2 Protein Single-Molecule Tracking (SMT) Observed recruitment dynamics of single Grb2 molecules in response to EGF stimulation. Live HeLa Cells pnas.org
IgG / Human Serum Albumin (HSA) Fluorescence Single Particle Tracking (fSPT) Characterized and sized submicron protein aggregates in complex biological fluids. In vitro / Serum / Plasma nih.gov
FcεRI γ-subunit Single Particle Tracking (SPT) Tracked receptor subunits independently of ligand binding to study mobility and aggregation. Live Cells acs.org

Spectroscopic and Photophysical Characterization in Research Settings

Excitation and Emission Spectral Analysis of AF488 Carboxylic Acid Conjugates

This compound, structurally identical to Alexa Fluor® 488, is a bright, green-fluorescent dye widely used for labeling biomolecules. dianabiotech.com Its spectral properties are a cornerstone of its application in various research fields, including fluorescence microscopy, flow cytometry, and immunofluorescence. cellsignal.com

The absorption and emission spectra of AF488 are key to its utility. The dye exhibits an absorption maximum at approximately 495 nm and an emission maximum around 519 nm. abcam.com This positions its fluorescence squarely in the green region of the visible spectrum. These spectral characteristics make it highly compatible with common excitation sources, such as the 488 nm argon-ion laser line, and standard filter sets like those for FITC/Cy2. fishersci.no The spectral profile of AF488 is nearly identical to that of fluorescein (B123965), another common green dye. thermofisher.com

When conjugated to biomolecules like proteins or antibodies, the fundamental spectral properties of AF488 are largely maintained. cellsignal.com However, the specific microenvironment surrounding the dye can lead to minor shifts in the excitation and emission peaks. The hydrophilic nature of AF488 makes it a suitable choice for labeling sensitive proteins without causing significant denaturation or loss of function. dianabiotech.com Furthermore, its fluorescence is stable over a broad pH range, from approximately 4 to 10, which is a significant advantage in many biological applications where pH can vary. lumiprobe.comlumiprobe.com

The distinct spectral separation of AF488 from other fluorophores is crucial for multicolor imaging experiments. It is often used in conjunction with blue-fluorescent dyes like DAPI, as well as red and far-red dyes such as Alexa Fluor® 594 and Alexa Fluor® 647. abcam.comfishersci.no Careful selection of fluorophore combinations with minimal spectral overlap is essential to prevent bleed-through, where the emission of one dye is detected in the channel designated for another. evidentscientific.com While AF488 and Alexa Fluor® 555 have well-separated emission peaks, there is some overlap. evidentscientific.com For optimal separation, pairing AF488 with a far-red dye like Alexa Fluor® 633 is recommended, as there is virtually no spectral overlap between them. evidentscientific.com

Interactive Table: Spectral Properties of AF488

Fluorescence Quantum Yield Determinations in Bioconjugation Contexts

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. For AF488 and its conjugates, a high quantum yield is one of its most desirable features, contributing to its exceptional brightness. cellsignal.com

AF488 exhibits a high fluorescence quantum yield, often cited as approximately 0.91 or 0.92. abcam.comlumiprobe.com This indicates that for nearly every 10 photons absorbed, 9 are emitted as fluorescence, making it a highly efficient fluorophore. This high quantum yield, combined with its large molar extinction coefficient, results in intensely fluorescent conjugates that are easily detectable in various applications. broadpharm.com

An important characteristic of AF488 is that high degrees of labeling on proteins can often be achieved without significant self-quenching. fishersci.nobroadpharm.com Self-quenching is a phenomenon where fluorophores in close proximity on the same molecule interact, leading to a decrease in fluorescence intensity and a lower effective quantum yield. The ability to attach multiple AF488 molecules to a target protein without a substantial loss in brightness allows for the generation of highly sensitive detection reagents. broadpharm.com

The quantum yield of AF488 conjugates is generally stable across a wide pH range (pH 4-10), which is advantageous for experiments in varying biological environments. lumiprobe.com However, like all fluorophores, the quantum yield can be influenced by the local microenvironment. Factors such as solvent polarity, temperature, and the presence of quenching agents can affect the fluorescence output. In bioconjugation contexts, the specific site of attachment on a protein and the surrounding amino acid residues can subtly influence the quantum yield.

The determination of the quantum yield for AF488 conjugates typically involves relative measurements against a standard of known quantum yield. This process requires careful measurement of the absorbance and fluorescence emission spectra of both the sample and the standard under identical conditions. nih.gov

Interactive Table: Quantum Yields of Common Fluorophores

Photobleaching Kinetics and Photostability Assessment in Imaging Buffers

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a significant limitation in fluorescence microscopy. A key advantage of AF488 is its high photostability compared to other dyes with similar spectra, such as fluorescein (FITC). thermofisher.comsyronoptics.com This robustness allows for longer imaging times and the capture of more images before the fluorescent signal is lost. thermofisher.comlumiprobe.com

The rate of photobleaching is dependent on several factors, including the intensity of the excitation light, the duration of exposure, and the composition of the imaging medium. nih.gov Different imaging buffers can have a significant impact on the photostability of fluorophores. biorxiv.org For instance, the addition of antifade reagents to the imaging buffer is a common strategy to reduce photobleaching. researchgate.net However, the effectiveness of these reagents can vary between dyes. While some antifade reagents offer little protection for certain dyes, specialized imaging buffers have been developed to enhance the performance of green fluorophores like AF488. biorxiv.orgthermofisher.com For example, buffers containing potassium iodide and magnesium chloride have been shown to improve the performance of green dyes in super-resolution imaging. biorxiv.org

In quantitative studies, the photobleaching kinetics of AF488 have been compared to other dyes. For example, when imaging fixed cells, AF488 has demonstrated greater resistance to photobleaching than dyes like Alexa Fluor 546 under continuous illumination. nih.gov However, even with its enhanced stability, significant signal loss can occur during prolonged or intense imaging sessions. nih.gov It is therefore crucial for researchers to characterize the photobleaching rate of their AF488-labeled samples under their specific experimental conditions to ensure accurate data interpretation. molbiolcell.org

The photostability of AF488 makes it particularly well-suited for demanding imaging techniques such as confocal microscopy and super-resolution microscopy, where samples are often subjected to high-intensity laser illumination. dianabiotech.comnih.gov Its resistance to photobleaching helps to ensure that a sufficient number of photons can be collected for high-quality image reconstruction. plos.org

Fluorescence Lifetime Imaging Microscopy (FLIM) Studies with AF488

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that provides contrast based on the fluorescence lifetime of a fluorophore—the average time it spends in the excited state before returning to the ground state. nih.gov This lifetime is an intrinsic property of a fluorophore but can be sensitive to its local microenvironment, making FLIM a valuable tool for functional imaging. nih.govplos.org

AF488 has a fluorescence lifetime of approximately 4.1 nanoseconds. thermofisher.com This relatively long lifetime makes it a suitable probe for FLIM studies. acs.org FLIM can be used to distinguish AF488 from other fluorophores, even those with overlapping emission spectra, by their different lifetime signatures. nih.gov For example, the average fluorescence lifetime of Green Fluorescent Protein (GFP) is around 2.39 ns, which is clearly distinguishable from the ~3.41 ns lifetime of an Alexa Fluor 488-conjugated antibody in a control sample. nih.gov

FLIM studies using AF488 have been applied in various biological contexts. For instance, it has been used in conjunction with lightsheet microscopy for 3D functional imaging of live organisms and cell spheroids. nih.gov The combination of FLIM with lightsheet illumination offers advantages such as low illumination intensity and optical sectioning, which is ideal for imaging living specimens. nih.gov

Furthermore, FLIM can be employed to monitor dynamic cellular processes. It can provide information about the fluorophore's environment, such as ion concentration, pH, and proximity to other molecules, which can all influence the fluorescence lifetime. nih.govplos.org Researchers have utilized FLIM with various probes, including AF488 conjugates, to study cell differentiation in intestinal organoids and to analyze the cell cycle. plos.orgnih.gov The development of faster acquisition and processing methods, such as GPU-accelerated real-time FLIM, further enhances the utility of this technique for studying dynamic events in living cells labeled with probes like AF488. researchgate.net

Förster Resonance Energy Transfer (FRET) Applications as a Donor or Acceptor Fluorophore

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically within 1-10 nm). qmul.ac.uk The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying molecular interactions, conformational changes, and the structure of biomolecules. nih.govqmul.ac.uk

AF488 is a versatile fluorophore for FRET experiments and can serve as either a donor or an acceptor, depending on the spectral properties of its partner dye. qmul.ac.uk

AF488 as a FRET Donor: When acting as a donor, AF488 is typically paired with an acceptor that has an absorption spectrum overlapping with AF488's emission spectrum. qmul.ac.uk Commonly used acceptor partners for an AF488 donor include:

Alexa Fluor® 555: This pair is frequently used to study protein-protein interactions and conformational changes. fiveable.me The Förster distance (R₀), at which FRET efficiency is 50%, for the AF488-AF555 pair is approximately 70 Å (7.0 nm). nih.gov

Alexa Fluor® 594: This is another common acceptor for AF488. nih.gov

Alexa Fluor® 647: This far-red emitting dye is also a suitable acceptor for AF488, with an R₀ value of about 56 Å (5.6 nm). thermofisher.com

AF488 as a FRET Acceptor: AF488 can also function as an acceptor when paired with a donor that has an emission spectrum overlapping with AF488's absorption spectrum. qmul.ac.uk An example of a donor for AF488 is:

Pacific Blue: This blue-emitting dye can act as a donor to AF488 in FRET-based assays to detect homodimer receptors. qmul.ac.uk

CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin): This donor has been used with AF488 as an acceptor to study the unfolding of proteins like human serum albumin. rsc.org

The choice of the FRET pair is critical for the success of the experiment and depends on the specific biological question and the expected distance between the labeled sites. qmul.ac.uk FRET experiments with AF488 have been used to map the global structural features of protein complexes, study the kinetics of molecular interactions, and investigate the oligomerization of membrane proteins. nih.govqmul.ac.uk

Interactive Table: Common FRET Pairs Involving AF488

Anisotropy Measurements for Molecular Rotational Dynamics

Fluorescence anisotropy (or polarization) is a technique used to measure the rotational mobility of a fluorescently labeled molecule. cam.ac.uk When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization is related to how much the fluorophore rotates during the time it is in the excited state (its fluorescence lifetime). cam.ac.uk Faster rotation leads to greater depolarization and lower anisotropy, while slower rotation (characteristic of larger molecules) results in higher anisotropy. cam.ac.uk

AF488 is an excellent probe for fluorescence anisotropy measurements due to its high quantum yield and a fluorescence lifetime of around 4 ns, which is a suitable timescale for probing the rotational dynamics of proteins. thermofisher.comacs.org By measuring changes in anisotropy, researchers can study:

Protein-protein and protein-ligand interactions: When a small, fluorescently labeled molecule binds to a larger protein, its rotational motion slows down, leading to an increase in anisotropy. cam.ac.uk This principle is widely used in binding assays.

Conformational changes: Alterations in the shape or flexibility of a protein can affect the rotational freedom of an attached AF488 probe, resulting in a change in anisotropy. schroderlab.org

Protein dynamics: Time-resolved anisotropy measurements can provide detailed information about the local dynamics of the protein backbone and the flexibility of the region where the dye is attached. acs.orgschroderlab.org

Studies have used AF488-labeled proteins to investigate their rotational dynamics. For example, time-resolved anisotropy experiments on AF488-labeled calmodulin revealed a biexponential fluorescence anisotropy decay, indicating different rotational motions within the protein. ku.edu Similarly, studies on α-synuclein labeled with AF488 have helped to delineate different components of its motion, including local probe movement and backbone fluctuations. acs.org

Molecular dynamics simulations have also been employed to complement experimental anisotropy data, providing an atomistic-level interpretation of the observed dynamics. nih.govanu.edu.au These simulations can help to distinguish between the motion of the dye itself and the motion of the protein to which it is attached. schroderlab.org For AF488 in water, a rotational correlation time of 176 ps has been calculated from simulations. nih.gov When attached to a protein, the rotational correlation time increases significantly, reflecting the restricted motion of the dye. nih.gov

Methodological Advancements and Innovations Incorporating Af488 Carboxylic Acid

Development of Novel AF488-Based Biosensors and Chemo-sensors

The intrinsic fluorescence of AF488, with an excitation maximum around 495 nm and an emission peak at approximately 519 nm, makes it an excellent fluorophore for the construction of biosensors and chemosensors. lunanano.ca These sensors are designed to detect a wide array of analytes, from metal ions to biological macromolecules, by translating the binding event into a measurable change in fluorescence.

A notable application is in the development of nanosensors. For instance, AF488 has been shown to be sensitive to free iron, a property that has been harnessed to create Probes Encapsulated By Biologically Localized Embedding (PEBBLE) nanosensors. researchgate.net These polymer nanospheres, less than 100 nm in size, encapsulate the dye and exhibit micromolar sensitivity to iron, while remaining unresponsive to other biologically relevant metal ions. researchgate.net

Furthermore, AF488 carboxylic acid can be integral to the creation of fluorescent biosensors for proteins like human calmodulin (hCaM). researchgate.net By covalently attaching AF488 to hCaM, researchers have developed biosensors that are thermodynamically stable, functional, and highly sensitive to CaM ligands. These biosensors are valuable for studying protein-protein interactions through Förster Resonance Energy Transfer (FRET). researchgate.net

The carboxyl group of this compound is key to its role in biosensor development. lumiprobe.com While the carboxylic acid itself is non-reactive, it can be activated to form esters (such as sulfo-NHS or TFP esters) or conjugated to molecules containing amino groups, like proteins and peptides, using carbodiimide (B86325) chemistry. lumiprobe.comdianabiotech.com This adaptability allows for its incorporation into a diverse range of sensing platforms.

AnalyteSensor TypePrincipleReference
IronPEBBLE NanosensorFluorescence quenching by free iron researchgate.net
Calmodulin LigandsProtein-based BiosensorConformational changes upon ligand binding affecting fluorescence researchgate.net
Various AnalytesImmunoassays/AptasensorsFRET or fluorescence intensity changes upon binding to antibodies or aptamers mdpi.commdpi.com

Strategies for Reducing Non-Specific Binding and Enhancing Signal-to-Noise Ratio

A significant challenge in fluorescence-based assays is minimizing non-specific binding of the fluorescent probe, which can lead to high background noise and reduced sensitivity. Several strategies have been developed to address this issue in applications involving AF488.

One approach involves the use of novel anti-Alexa Fluor monoclonal antibodies. These antibodies are designed to specifically bind to and quench the fluorescence of cell surface-bound AF488-labeled molecules. This allows for a quantitative measurement of internalization by distinguishing between surface-bound and internalized probes, thereby significantly improving the signal-to-noise ratio in cellular uptake studies. science.gov

In the context of immunoassays, the choice of blocking agents and washing protocols is critical. Optimizing these parameters can substantially reduce the non-specific adsorption of AF488-conjugated antibodies to the assay surface. Additionally, the hydrophilic nature of the AF488 dye itself contributes to reducing non-specific interactions with proteins. dianabiotech.com

Solid-phase labeling techniques have also emerged as a method to produce well-defined conjugates with a high degree of labeling, which can contribute to more predictable and reproducible results with lower background. researchgate.net By controlling the stoichiometry of the labeling reaction, one can minimize the presence of unconjugated dye, a common source of background fluorescence.

Integration of this compound in Nanotechnology for Bioimaging

The convergence of nanotechnology and fluorescence microscopy has opened new frontiers in bioimaging, with this compound playing a pivotal role. Its integration into various nanomaterials allows for targeted delivery and enhanced signal generation.

For instance, AF488 can be conjugated to nanoparticles for intracellular tracking and labeling. One method involves the use of "Click chemistry" to label azide-conjugated TiO2 nanoparticles with alkyne-functionalized AF488 after cellular uptake. science.gov This strategy provides a powerful tool for studying the interactions of nanoparticles with biological systems.

PEBBLE nanosensors, as mentioned earlier, are another prime example of AF488's integration into nanotechnology. researchgate.net By encapsulating the dye within a protective polymer shell, these nanosensors can be used for intracellular sensing of specific ions with high sensitivity and selectivity. researchgate.net

The development of fluorescent ligands for G protein-coupled receptors (GPCRs) using AF488 has also been a significant advancement. A novel antagonist for the A2A adenosine (B11128) receptor was labeled with AF488, enabling the development of a fluorescence polarization-based receptor binding assay. nih.gov This approach circumvents the need for radioactive labels and provides a homogeneous assay format. nih.gov

Automated Workflow Development for Labeling and Detection

To meet the demands of high-throughput screening and diagnostics, there is a growing need for automated workflows for biomolecule labeling and detection. The robust and predictable chemistry of this compound and its activated esters facilitates their integration into such automated systems.

Solid-phase labeling methods, for example, have the potential for high-throughput applications. researchgate.net By immobilizing the biomolecule to be labeled (e.g., an antibody) on a solid support, the subsequent labeling with an AF488 derivative, washing steps, and elution can be automated using liquid handling robots. This approach not only increases throughput but also ensures a high degree of reproducibility. researchgate.net

For detection, automated microscopy and flow cytometry systems are widely used with AF488-labeled samples. These instruments can automatically acquire and analyze images or cellular fluorescence data from multi-well plates, enabling the rapid screening of numerous samples. Software algorithms can then be used to quantify fluorescence intensity, colocalization, or other parameters of interest. The development of such automated systems is crucial for large-scale studies in cell biology, drug discovery, and clinical diagnostics.

Comparative Analysis of Af488 Carboxylic Acid with Other Fluorescent Probes

Benchmarking Against Traditional Organic Dyes (e.g., Fluorescein (B123965), Rhodamine Derivatives)

AF488 carboxylic acid, a member of the Alexa Fluor family, offers significant advantages over traditional organic dyes like fluorescein (commonly used as FITC) and rhodamine derivatives. While spectrally similar to fluorescein, with excitation and emission maxima around 495 nm and 519 nm respectively, AF488 exhibits superior photostability and brightness. thermofisher.comdianova.com This increased resistance to photobleaching allows for longer exposure times during fluorescence microscopy, enabling more detailed and robust image acquisition. syronoptics.comresearchgate.net

Furthermore, the fluorescence of AF488 is notably less sensitive to pH changes, maintaining stable fluorescence between pH 4 and 10. thermofisher.comlumiprobe.comberkeley.edu This is a critical advantage over fluorescein, whose fluorescence intensity is known to be pH-dependent. The enhanced water solubility of AF488, due to the incorporation of sulfonate groups, facilitates more efficient conjugation to biomolecules and reduces the tendency for self-quenching. thermofisher.comsyronoptics.com

In comparison to rhodamine derivatives, such as TRITC and Rhodamine Red-X, which fluoresce in the orange to red range, AF488 provides a distinct green signal, making it an excellent partner for multi-color labeling experiments. dianova.com While rhodamine derivatives are suitable for double labeling with FITC or AF488, achieving better color separation is often a key consideration. dianova.com The brightness of AF488 conjugates often surpasses that of traditional dyes, making it particularly useful for detecting low-abundance targets. jacksonimmuno.combroadpharm.com

Interactive Data Table: AF488 vs. Traditional Dyes

FeatureThis compoundFluorescein (FITC)Rhodamine Derivatives (e.g., TRITC)
Excitation Max (nm) ~495 thermofisher.com~495 berkeley.edu~550 dianova.com
Emission Max (nm) ~519 thermofisher.com~525 berkeley.edu~570 dianova.com
Photostability High thermofisher.comsyronoptics.comLow researchgate.netModerate
Brightness Very High syronoptics.comjacksonimmuno.comHighHigh
pH Sensitivity Low (stable pH 4-10) thermofisher.comlumiprobe.comHighLow
Water Solubility High thermofisher.comsyronoptics.comModerateModerate

Comparison with Other Alexa Fluor Dyes (e.g., AF555, AF647) for Multi-Color Imaging

Within the Alexa Fluor family, the selection of dyes is crucial for successful multi-color imaging, aiming to minimize spectral overlap or "bleed-through". AF488, with its green fluorescence, is often paired with other Alexa Fluor dyes that emit in different regions of the spectrum. For instance, AF555 (yellow-orange fluorescence, ~555 nm excitation, ~565 nm emission) and AF647 (far-red fluorescence, ~650 nm excitation, ~668 nm emission) are common partners for AF488 in three- or four-color imaging experiments. researchgate.net

The choice of combination depends on the available excitation sources (lasers) and emission filters of the imaging system. dianova.com For example, a system with 488 nm, 561 nm, and 640 nm lasers would be well-suited for the AF488, AF555, and AF647 combination. The narrow emission spectra of Alexa Fluor dyes help to reduce the signal from one fluorophore being detected in another's channel. optolongfilter.com For even more complex multi-color experiments, other Alexa Fluor dyes with distinct spectral properties, such as AF594 (red fluorescence) or AF350 (blue fluorescence), can be incorporated. uci.eduthermofisher.com The wide separation between the emission peaks of AF488 and far-red dyes like AF647 is particularly advantageous for minimizing spectral overlap. uci.edu

Interactive Data Table: AF488 vs. Other Alexa Fluor Dyes

DyeExcitation Max (nm)Emission Max (nm)ColorCommon Applications
AF488 ~495 thermofisher.com~519 thermofisher.comGreenGeneral purpose, high brightness
AF555 ~555 ~565 Yellow-OrangeMulti-color imaging with AF488
AF647 ~650 ~668 Far-RedDeep tissue imaging, multi-color imaging
AF594 ~590~617RedMulti-color imaging with green probes uci.edu
AF350 ~346~442BlueUV-excited imaging thermofisher.com

Performance Assessment Against Quantum Dots and Fluorescent Proteins

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals that offer some distinct advantages over organic dyes like AF488. They are exceptionally bright and highly photostable, even more so than Alexa Fluor dyes. nih.gov A key feature of QDs is their broad absorption spectra and narrow, size-tunable emission spectra. This allows for the excitation of multiple different colored QDs with a single light source, which is highly beneficial for multiplexed imaging. nih.gov However, QDs are significantly larger than organic dye molecules (15-20 nm hydrodynamic radius for a Qdot versus the much smaller size of AF488). nih.govthermofisher.com This larger size can sometimes lead to issues with labeling density and accessibility to certain cellular targets. nih.gov

Fluorescent Proteins (FPs): Fluorescent proteins, such as Green Fluorescent Protein (GFP), are genetically encoded reporters, allowing for the visualization of proteins in living cells. thermofisher.comthermofisher.com This is a major advantage over dyes like this compound, which are typically used for staining fixed and permeabilized cells or for labeling purified proteins in vitro. However, FPs are generally dimmer and less photostable than AF488. nih.gov The maturation time of FPs, the time it takes for the protein to fold correctly and become fluorescent, can also be a consideration in time-sensitive experiments. abcam.com Furthermore, the expression levels of FPs can vary, and their fluorescence can be sensitive to the cellular environment. nih.govabcam.com In contrast, AF488 offers consistently high brightness and photostability. thermofisher.comsyronoptics.com

Interactive Data Table: AF488 vs. QDs and FPs

FeatureThis compoundQuantum Dots (QDs)Fluorescent Proteins (e.g., GFP)
Brightness Very High syronoptics.comjacksonimmuno.comExceptionally High nih.govModerate to Low nih.gov
Photostability High thermofisher.comsyronoptics.comVery High nih.govLow abcam.com
Size Small Molecule thermofisher.comLarge Nanocrystal (15-20 nm) nih.govLarge Protein (~27 kDa) thermofisher.com
Labeling Chemical conjugation lumiprobe.comConjugation/Surface functionalization nih.govGenetically encoded thermofisher.com
Live Cell Imaging Limited (typically fixed cells)Possible, but size can be a factorIdeal thermofisher.com
Multiplexing Good (spectral separation)Excellent (single excitation source) nih.govPossible with different colored FPs

Considerations for Fluorophore Selection in Specific Research Applications

The choice of fluorophore is highly dependent on the specific research application.

Immunofluorescence and Immunohistochemistry: For routine immunofluorescence, AF488 is an excellent choice due to its brightness, photostability, and compatibility with standard filter sets. dianova.comsyronoptics.com When detecting low-abundance antigens, the high quantum yield of AF488 is a significant advantage. jacksonimmuno.combio-rad-antibodies.com For multi-color immunofluorescence, combining AF488 with spectrally distinct dyes like AF555 and AF647 is a common and effective strategy. researchgate.netjacksonimmuno.com

Fluorescence In Situ Hybridization (FISH): In FISH applications, where detecting specific nucleic acid sequences is the goal, the high signal intensity and photostability of AF488 are crucial for visualizing the hybridized probes. lumiprobe.com The use of tyramide signal amplification (TSA) with AF488-labeled tyramide can further enhance the signal for detecting low-copy targets. lumiprobe.com

Super-Resolution Microscopy (STORM and STED): For super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), the photophysical properties of the fluorophore are critical. AF488 is compatible with STED microscopy. thermofisher.com For STORM, which relies on the photoswitching of fluorophores, AF488 can be used in specific imaging buffers containing a thiol, which facilitates the blinking behavior required for this technique. nih.govnih.gov

Flow Cytometry: In flow cytometry, the brightness of the fluorophore is paramount for resolving different cell populations. AF488 is a very bright and commonly used fluorophore for this application, compatible with the 488 nm laser found in most flow cytometers. berkeley.edubroadpharm.com Its narrow emission spectrum helps to minimize compensation issues in multi-color flow cytometry panels.

Future Directions and Emerging Research Avenues for Af488 Carboxylic Acid

Advanced Strategies for Targeted Delivery and In Vivo Imaging Methodologies

The development of sophisticated strategies for the targeted delivery of AF488-labeled molecules is a burgeoning field with significant potential for in vivo imaging. Current research is focused on enhancing the specificity and efficiency of delivering these fluorescent probes to particular cells, tissues, or even subcellular compartments.

One promising approach involves the use of nanoparticles as carriers. For instance, Probes Encapsulated by Biologically Localized Embedding (PEBBLEs) are nanoscale sensors that can be functionalized with targeting molecules on their surface to guide them to specific sites, such as tumors. researchgate.net Similarly, superparamagnetic iron oxide nanoparticles (SPIONs) with a carboxylic acid surface can be conjugated to targeting moieties, like antibodies, to improve their specificity for tissues of interest in applications such as magnetic particle imaging (MPI). rsc.org The surface modification of SPIONs with molecules like methoxypolyethylene glycol has been shown to prolong their circulation time, enhancing the opportunity for targeted delivery. rsc.org

Another avenue of exploration is the use of quantum dots (QDs) for targeted delivery. Studies have demonstrated the rapid absorption of orally administered silver sulfide (B99878) QDs across the small intestine and their targeted delivery to liver sinusoidal endothelial cells (LSECs) or hepatocytes. acs.org These QDs can be tagged with fluorescent markers like Alexa Fluor 488 TFP ester for visualization. acs.org

Furthermore, researchers are engineering microparticles for targeted delivery to lymph nodes, a critical component of the immune system. nih.gov By coating microparticles with specific antibodies that recognize molecules on the high endothelial venules of lymph nodes, these particles can be trafficked to these specific locations following intravenous administration. nih.gov This targeted approach holds immense potential for studying immune responses and delivering immunomodulatory drugs. The development of cleavable linkers that release the targeting ligand after reaching the target, such as the brain, is another innovative strategy to enhance the accumulation of nanoparticles in specific tissues. caltech.edu

These advanced delivery systems, often coupled with the bright and stable fluorescence of AF488, are paving the way for more precise and informative in vivo imaging studies, allowing for the real-time monitoring of biological processes and the evaluation of drug efficacy in living organisms.

Expansion into Multi-Modal Imaging Techniques

The integration of AF488 carboxylic acid into multi-modal imaging approaches is a rapidly advancing frontier. This involves combining the fluorescence imaging capabilities of AF488 with other imaging modalities to gain a more comprehensive understanding of complex biological systems.

One such combination is with magnetic particle imaging (MPI), a non-invasive technique that detects the magnetic properties of superparamagnetic iron oxide nanoparticles (SPIONs). rsc.org By functionalizing SPIONs with AF488, researchers can correlate magnetic resonance data with fluorescence microscopy, providing both anatomical and molecular information.

Another emerging area is the use of AF488 in conjunction with photoacoustic imaging (PAI). PAI is a hybrid imaging technique that combines the high contrast of optical imaging with the deep penetration of ultrasound. While not directly involving AF488's fluorescence, the principles of optical absorption that govern fluorescence are central to PAI. Future developments could see the design of probes that are both fluorescent and photoacoustically active, allowing for seamless integration of these two powerful imaging modalities.

Furthermore, the development of multi-color imaging techniques that utilize AF488 alongside other fluorophores is expanding the ability to simultaneously visualize multiple targets within a single sample. nih.gov For example, the FAST (fast analytical screening technique) probe technology allows for the rapid cycling and imaging of multiple antibodies labeled with different fluorophores, including AF488, AF594, and AF647, on the same tissue specimen. nih.govresearchgate.net This enables the co-detection of numerous proteins and provides valuable insights into cellular heterogeneity and interactions. researchgate.net

The combination of AF488-based fluorescence with techniques like positron emission tomography (PET) is also an area of active research. By labeling a targeting molecule with both a PET radionuclide and a fluorescent dye like AF488, researchers can perform whole-body PET imaging to track the biodistribution of the molecule and then use fluorescence microscopy for high-resolution imaging of the target tissue. This correlative approach provides a powerful tool for drug development and disease diagnosis.

Integration with Artificial Intelligence and Machine Learning for Data Interpretation

AI and ML algorithms are also proving invaluable for object detection, segmentation, and classification in microscopy images. mdpi.com These algorithms can automatically identify and delineate cells, nuclei, or other subcellular structures labeled with AF488, enabling the quantitative analysis of cellular features and spatial relationships. mdpi.com This is particularly useful in high-content screening applications where large numbers of images need to be analyzed.

Furthermore, ML is being applied to single-molecule tracking (SMT) data. biorxiv.orgnih.gov By analyzing the trajectories of individual molecules labeled with AF488, ML algorithms can help to identify different diffusive states and interactions, providing insights into protein dynamics and function within living cells. biorxiv.orgnih.gov In the context of single-molecule localization microscopy (SMLM), deep neural networks are being used to predict super-resolution images from high-density emitter data, significantly accelerating the imaging process. biorxiv.org

The integration of AI with multi-modal imaging data is another promising area. For example, machine learning models are being developed to analyze data from multiplexed imaging techniques, helping to identify complex patterns and correlations between different biomarkers. researchgate.net As AI and ML tools become more sophisticated and accessible, they will undoubtedly play an increasingly critical role in extracting meaningful biological insights from the wealth of data generated by AF488-based imaging experiments.

Development of Smart Probes with Tunable Fluorescence Properties

A significant area of future research lies in the development of "smart" probes derived from this compound that exhibit tunable fluorescence properties in response to specific environmental cues. These environment-sensitive probes can act as reporters for various physiological parameters within living cells and tissues. acs.org

One class of such probes is designed to respond to changes in the local microenvironment, such as polarity, viscosity, and molecular order. acs.org For example, probes have been developed that alter their fluorescence lifetime in response to changes in membrane fluidity. acs.org While some existing environment-sensitive probes are commercially available, the development of AF488-based variants could offer advantages in terms of photostability and brightness.

Another exciting avenue is the creation of probes that are activated or "turned on" by specific enzymatic activities or the presence of certain molecules. This can be achieved through bioorthogonal click chemistry, where a non-fluorescent probe is rendered fluorescent upon reaction with a target molecule. researchgate.net This "turn-on" fluorescence is particularly advantageous for live-cell imaging as it minimizes background signal from unreacted probes. researchgate.net

Furthermore, researchers are exploring the development of ratiometric probes that exhibit a shift in their emission spectrum in response to a specific analyte. This allows for more quantitative measurements as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration and excitation intensity.

The design of such smart probes often involves modifying the core structure of the fluorophore. The carboxylic acid group of AF488 provides a convenient handle for such modifications, allowing for the attachment of various sensing moieties. lumiprobe.com The development of these advanced probes will enable researchers to visualize and quantify dynamic cellular processes with unprecedented specificity and sensitivity.

New Frontiers in High-Resolution Structural Biology Using AF488 Labeling

This compound and its derivatives are playing an increasingly important role in pushing the frontiers of high-resolution structural biology, particularly in techniques that bridge the gap between cellular imaging and atomic-level structures.

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring distances on the order of nanometers within and between biomolecules. nih.govacs.org By labeling specific sites on a protein or nucleic acid with a donor fluorophore (like AF488) and an acceptor fluorophore, researchers can monitor conformational changes and dynamics in real-time. nih.govnih.gov The development of three-color smFRET, which uses three different fluorophores, allows for the simultaneous measurement of multiple distances, providing a more detailed picture of complex molecular machines. acs.org The choice of fluorophore pair, including those with AF488 as the donor, can influence the observed FRET distributions, highlighting the importance of careful probe selection. nih.gov

In the realm of super-resolution microscopy, techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) are benefiting from the use of bright and photostable dyes. biorxiv.org While DNA-PAINT often utilizes transient binding of fluorescently labeled DNA strands, the principles of bright and stable fluorophores are central to its success.

Furthermore, the use of AF488 labeling is being explored in conjunction with cryo-electron microscopy (cryo-EM). While cryo-EM can provide near-atomic resolution structures of purified biomolecules, correlating these structures with their location and state within the cell remains a challenge. Correlative light and electron microscopy (CLEM) techniques, where cells are first imaged with fluorescence microscopy to identify the location of AF488-labeled molecules of interest before being prepared for cryo-EM, are helping to bridge this gap.

The development of smaller and more specific labeling technologies will further enhance the utility of AF488 in these structural biology applications. For example, the use of genetic tags that can be specifically labeled with AF488 derivatives allows for precise placement of the fluorophore, leading to more accurate distance measurements in smFRET and more precise localization in super-resolution microscopy. As these techniques continue to evolve, this compound will remain a valuable tool for unraveling the intricate structural dynamics of life at the molecular level.

Q & A

Q. How does pH affect the fluorescence stability of this compound in cellular imaging?

AF488 exhibits consistent fluorescence between pH 4–10, making it suitable for lysosomal or extracellular studies . For acidic environments (pH <4), fluorescence quenching may occur due to protonation of the dye’s carboxyl groups. Always calibrate imaging systems using pH-controlled buffers and reference standards .

Q. What are the best practices for storing this compound to maintain reactivity?

Store lyophilized dye at -20°C in desiccated, light-protected vials. Reconstituted solutions (in DMSO or DMF) should be aliquoted to avoid freeze-thaw cycles and used within 1 week . Avoid aqueous storage unless immediately conjugated, as hydrolysis of the succinimidyl ester occurs rapidly in water .

Advanced Research Questions

Q. How can this compound be used in FRET-based studies to monitor protein-protein interactions?

Pair AF488 (donor) with a compatible acceptor (e.g., AF555) for Förster Resonance Energy Transfer (FRET). For example, label two interacting proteins (e.g., F119L and R141H mutants) with AF488 and AF555, respectively. Monitor energy transfer via fluorescence lifetime imaging microscopy (FLIM) or ratiometric analysis. Ensure proper spectral separation (AF488 emission: 517 nm; AF555 excitation: 555 nm) and control for bleed-through .

Q. What experimental strategies mitigate nonspecific binding of AF488-labeled probes in live-cell imaging?

  • Pre-block cells with 1% BSA or 5% serum for 30 minutes.
  • Include competitive inhibitors (e.g., excess unlabeled ligand) to confirm binding specificity.
  • Use quenchers like Trypan Blue (0.01%) to suppress extracellular fluorescence in membrane-bound studies .
  • For intracellular tracking, employ pH-sensitive quenching agents or combine with organelle-specific markers (e.g., LysoTracker) .

Q. How does AF488 labeling impact the biological activity of viruses or antibodies?

Studies show minimal impact on infectivity or binding when labeling is optimized. For example, BK virus labeled with AF488 retained >90% infectivity post-conjugation . Validate functionality via parallel assays (e.g., plaque assays for viruses, ELISA for antibodies) .

Q. What are the common sources of variability in AF488-based quantitative flow cytometry data?

  • Dye-to-protein ratio heterogeneity : Use narrow-distribution conjugates (e.g., SEC-purified).
  • Photobleaching : Limit laser exposure and use antifade reagents.
  • Autofluorescence : Subtract background using unlabeled controls.
  • Instrument calibration : Standardize with fluorescence beads and consistent PMT voltages .

Q. How can this compound be integrated into hydrogel matrices for 3D cell culture studies?

Conjugate AF488 to amine-functionalized polymers (e.g., 8-arm PEG-NH2) via NHS ester chemistry. Use crosslinkers (e.g., 8-arm PEG-NHS) at ≥0.5 mg/mL to form stable fluorescent hydrogels. Validate homogeneity via confocal microscopy and ensure dye encapsulation efficiency >80% .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in AF488 signal intensity across replicate experiments?

  • Sample preparation : Ensure consistent dye:protein ratios and conjugation protocols.
  • Instrumentation : Recalibrate detectors and standardize exposure settings.
  • Environmental factors : Control temperature and CO2 levels during live-cell imaging.
  • Statistical validation : Use ANOVA or t-tests with ≥3 biological replicates .

Q. Why do some studies report AF488 aggregation in aqueous buffers, and how is this addressed?

Aggregation occurs due to hydrophobic interactions of the dye core. Mitigate by:

  • Adding solubilizing agents (e.g., 0.1% Tween-20).
  • Using freshly prepared dye solutions.
  • Centrifuging samples (10,000 ×g, 5 min) pre-imaging to remove aggregates .

Multiplexing & Advanced Applications

Q. Can this compound be combined with other fluorophores for multiplexed super-resolution microscopy?

Yes. Pair AF488 (Ex/Em: 488/517 nm) with far-red dyes (e.g., AF647, Ex/Em: 650/668 nm) for spectral separation. Use sequential staining and pixel reassignment algorithms (e.g., STORM or PALM) to resolve structures below the diffraction limit .

Q. What methods validate AF488’s specificity in protein colocalization studies?

  • Cross-correlation analysis : Calculate Pearson’s coefficient (>0.5 indicates strong colocalization).
  • FRAP (Fluorescence Recovery After Photobleaching) : Assess dynamic interactions in live cells.
  • Knockdown/overexpression controls : Confirm signal dependency on the target protein .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.